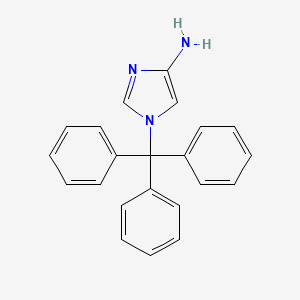

CDD3506

Vue d'ensemble

Description

CDD3506, également connu sous le nom de 1-trityl-1H-imidazol-4-amine, est un composé chimique de formule moléculaire C22H19N3 et de masse molaire 325,41 g/mol . Ce composé est principalement utilisé pour augmenter le cholestérol des lipoprotéines de haute densité en induisant l'activité de l'hépatique cytochrome P450IIIA .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CDD3506 implique la réaction du chlorure de trityle avec l'imidazole en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide ou le tétrahydrofurane à des températures élevées . Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

CDD3506 subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé pour former des dérivés imidazoles correspondants.

Réduction: Les réactions de réduction peuvent convertir this compound en différents dérivés d'amine.

Substitution: Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels dans le cycle imidazole.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés imidazoles avec différents groupes fonctionnels, qui peuvent être utilisés dans la chimie médicinale et d'autres applications .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique:

Chimie: Il est utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie: this compound est utilisé pour étudier le rôle des enzymes cytochrome P450 dans les voies métaboliques.

Mécanisme d'action

This compound exerce ses effets en induisant l'activité des enzymes hépatiques cytochrome P450IIIA. Ces enzymes jouent un rôle crucial dans le métabolisme de divers composés endogènes et exogènes. En augmentant l'activité de ces enzymes, this compound améliore le métabolisme des lipides, ce qui conduit à des niveaux élevés de cholestérol des lipoprotéines de haute densité . Les cibles moléculaires de this compound comprennent les enzymes cytochrome P450IIIA, et les voies impliquées sont liées au métabolisme des lipides et à l'homéostasie du cholestérol .

Applications De Recherche Scientifique

CDD3506 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: this compound is used to study the role of cytochrome P450 enzymes in metabolic pathways.

Mécanisme D'action

CDD3506 exerts its effects by inducing the activity of hepatic cytochrome P450IIIA enzymes. These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. By increasing the activity of these enzymes, this compound enhances the metabolism of lipids, leading to elevated levels of high-density lipoprotein cholesterol . The molecular targets of this compound include the cytochrome P450IIIA enzymes, and the pathways involved are related to lipid metabolism and cholesterol homeostasis .

Comparaison Avec Des Composés Similaires

Composés similaires

1-trityl-1H-imidazole: Structure similaire mais sans le groupe amine.

1-benzyl-1H-imidazole: Contient un groupe benzyle au lieu d'un groupe trityle.

1-phényl-1H-imidazole: Contient un groupe phényle au lieu d'un groupe trityle.

Unicité

CDD3506 est unique en raison de sa capacité spécifique à induire l'activité du cytochrome hépatique P450IIIA, qui n'est pas observée dans les composés similaires énumérés ci-dessus. Cette propriété unique rend this compound particulièrement précieux dans la recherche axée sur le métabolisme des lipides et la régulation du cholestérol .

Activité Biologique

CDD3506 is a chemical compound recognized for its biological activity, particularly as a CYP3A inducer . This compound has garnered attention in pharmacological research due to its potential implications in drug metabolism and therapeutic efficacy. Understanding the biological activity of this compound is crucial for its application in clinical settings and drug development.

This compound primarily functions as an inducer of cytochrome P450 3A (CYP3A) enzymes. These enzymes are pivotal in the metabolism of various drugs and endogenous compounds. By enhancing the expression and activity of CYP3A, this compound can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity.

Pharmacological Implications

The induction of CYP3A by this compound can have several pharmacological implications:

- Drug Interactions : Increased CYP3A activity can result in reduced plasma concentrations of drugs metabolized by this enzyme, necessitating dosage adjustments.

- Therapeutic Efficacy : The modulation of drug metabolism may enhance or diminish the therapeutic effects of certain medications, particularly those used in chronic conditions like hypertension and diabetes.

- Toxicity Risks : Enhanced metabolism can lead to subtherapeutic levels of critical medications, posing risks for patients relying on consistent drug efficacy.

Case Studies

Several studies have investigated the effects of this compound on CYP3A activity:

-

Study on Drug Metabolism :

- Objective : To evaluate the impact of this compound on the pharmacokinetics of midazolam, a known CYP3A substrate.

- Findings : Administration of this compound resulted in a significant increase in the clearance rate of midazolam, indicating enhanced CYP3A activity.

- : This study underscores the importance of monitoring drug interactions when this compound is administered alongside other medications metabolized by CYP3A.

-

Clinical Trial Data :

- A clinical trial involving healthy volunteers demonstrated that this compound significantly induces CYP3A expression, leading to alterations in the metabolism of several co-administered drugs.

- Participants exhibited variable responses based on genetic polymorphisms affecting CYP3A activity, highlighting the need for personalized medicine approaches when using this compound.

Data Table: Summary of Key Findings

| Study Reference | Objective | Main Findings | |

|---|---|---|---|

| Study 1 | Evaluate effect on midazolam | Increased clearance rate | Significant CYP3A induction |

| Clinical Trial | Assess drug interactions | Variable responses based on genetics | Importance of personalized dosing |

Propriétés

IUPAC Name |

1-tritylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJCNSQHHMJLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.